molecular formula C11H13N5O2 B8627894 ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate

ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate

Cat. No.: B8627894
M. Wt: 247.25 g/mol
InChI Key: LBICPNAFJBLEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate

InChI

InChI=1S/C11H13N5O2/c1-3-18-11(17)5-9-6-12-10(4-8(9)2)16-7-13-14-15-16/h4,6-7H,3,5H2,1-2H3

InChI Key

LBICPNAFJBLEFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1C)N2C=NN=N2

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetrazole ring, followed by esterification to introduce the ethyl acetate group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of ethyl 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate can be compared with other tetrazole-containing compounds such as:

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